molecular formula C9H7N3 B8405090 5H-[1,2,4]Triazolo[5,1-a]isoindole

5H-[1,2,4]Triazolo[5,1-a]isoindole

Cat. No.: B8405090
M. Wt: 157.17 g/mol
InChI Key: BDPWUMBKBYJWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-[1,2,4]Triazolo[5,1-a]isoindole is a tricyclic, nitrogen-containing heterocyclic compound that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery. This core structure is a versatile building block for synthesizing novel derivatives with potential biological activities. Research indicates that analogues of this compound, particularly those with specific aryl substitutions at the 2-position, are of significant interest for their pharmacological properties. Derivatives based on this scaffold are investigated for diverse therapeutic applications. For instance, structurally similar compounds like the pyrazolo[5,1-c][1,2,4]triazole class of N-fused heterocycles have demonstrated a range of biological activities in scientific studies, including acetylcholinesterase inhibition, anti-inflammatory, and analgesic effects . Furthermore, research into related isoindole-fused tricyclic systems has identified promising candidates that function as tubulin polymerization inhibitors, a key mechanism of action for anticancer agents . These compounds interfere with microtubule dynamics, disrupting cell division and leading to the death of cancer cells. As a key intermediate, this compound enables researchers to explore structure-activity relationships and develop new active compounds for various research programs. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5H-[1,2,4]triazolo[5,1-a]isoindole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-9(8)10-6-11-12/h1-4,6H,5H2

InChI Key

BDPWUMBKBYJWLO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=NN31

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of 5H-[1,2,4]Triazolo[5,1-a]isoindole can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Some derivatives have demonstrated effectiveness against bacterial and fungal strains, indicating its utility in developing new antibiotics .

Material Science

  • Fluorescent Materials : The incorporation of the triazoloisoindole structure into polymer matrices has led to the development of novel fluorescent materials. These materials exhibit solvatochromism and are being explored for applications in sensors and imaging technologies .
  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound derivatives make them suitable candidates for use in OLEDs due to their ability to emit light efficiently when subjected to electrical stimulation .

Synthesis and Catalysis

  • Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in organic synthesis .
  • Catalytic Applications : Certain derivatives have been employed as catalysts in organic reactions, enhancing reaction rates and selectivity in synthetic pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of this compound derivatives against several human cancer cell lines. The results indicated that compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies revealed that these compounds triggered apoptosis via caspase activation and mitochondrial membrane potential disruption .

Case Study 2: Fluorescent Properties

Another investigation focused on the photophysical properties of triazoloisoindole derivatives in solution. The study highlighted that certain compounds displayed strong fluorescence with significant solvatochromic behavior. This property was attributed to the structural rigidity imparted by the fused triazole ring, making these compounds ideal candidates for sensor applications .

Comparative Analysis with Related Compounds

Compound NameStructureKey Applications
1H-[1,2,4]Triazolo[3,4-a]isoquinolineStructureAnticancer agents
1H-[1,2,4]Triazolo[4,3-a]pyrazineStructureFluorescent materials
5-amino-[1,2,3]triazolo[5,1-a]isoquinolineStructureCatalysts in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Toxicological Profiles

Substituents dramatically alter bioactivity and toxicity. Below is a comparative analysis of select derivatives:

Table 2: Bioactivity and Toxicity of Triazolo-Isoindole Derivatives
Compound (Substituent) Molecular Formula Key Pharmacological Effects Toxicity (TDLo) Reference
2-Phenyl-5H-[1,2,4]Triazolo[5,1-a]isoindole C₁₅H₁₁N₃ Reproductive toxicity (fertility disruption) 9 mg/kg (rat, subcutaneous)
2-(4-Chlorophenyl)-5H-[1,2,4]Triazolo[5,1-a]isoindole C₁₅H₁₀ClN₃ Reproductive effects 37.5 mg/kg (rat, subcutaneous)
2-(3-Methoxyphenyl)-5H-[1,2,4]Triazolo[5,1-a]isoindole C₁₆H₁₃N₃O Abortifacient activity in primates LD₅₀ > 400 mg/kg (mice, intraperitoneal)
Benzo[de][1,2,4]triazolo[5,1-a]isoquinoline C₁₄H₁₀N₄S Anti-inflammatory (carrageenan-induced edema reduction) Not reported

Key Findings :

  • Chlorophenyl derivatives exhibit higher reproductive toxicity than phenyl analogs, likely due to enhanced electrophilicity from the chlorine substituent .
  • Methoxyphenyl derivatives show potent abortifacient effects in primates but low acute toxicity in mice, suggesting species-specific tolerability .
  • Anti-inflammatory activity is prominent in isoquinoline-fused triazoles, attributed to sulfhydryl group interactions .

Physicochemical Properties

Substituents also impact solubility and stability:

  • Stability: Methylthio groups in benzo[de]triazolo-isoquinolines are susceptible to oxidation, forming sulfonyl derivatives that may alter bioactivity .

Preparation Methods

Mechanistic Overview

This approach typically starts with alkyne-azide precursors. Copper(I) catalysts facilitate the [3+2] cycloaddition between alkynes and sodium azide, forming the triazole ring. Subsequent cyclization with isoindole precursors yields the fused bicyclic structure.

Procedure and Conditions

  • Precursor Synthesis : Alkyne-azide intermediates are generated via bromination or azidation of aromatic aldehydes.

  • Cycloaddition : Copper(I) catalysts (e.g., CuI) in DMF at elevated temperatures (120–150°C) drive the cycloaddition.

  • Cyclization : Intramolecular coupling under basic or acidic conditions forms the isoindole moiety.

Sodium Azide-Mediated Cyclization

This method leverages sodium azide as a nucleophile to induce cyclization, avoiding metal catalysts.

Mechanistic Pathway

The reaction involves nucleophilic substitution followed by ring closure. Azide ions attack electrophilic carbons, forming intermediates that undergo intramolecular cyclization to form the triazole-isoindole fusion.

Stepwise Protocol

  • Substrate Preparation : Benzaldehyde derivatives with brominated or chlorinated substituents are synthesized.

  • Azide Addition : Sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) reacts with substrates at 25–60°C.

  • Cyclization : Acidic or basic conditions promote ring closure, yielding the triazoloisoindole core.

Case Study

In a general procedure for fused triazoles, sodium azide in DMF at 25°C yielded intermediates, which were purified via column chromatography. This method is scalable but may require optimization for sterically hindered substrates.

Intramolecular Electrocyclization of Triazolium Ylides

This method exploits electrocyclic reactions to form the bicyclic system.

Reaction Mechanism

Triazolium ylides, generated from 1,2,4-triazolium salts, undergo electrocyclic ring closure. Piperidine or other amines facilitate deprotonation and elimination of nitrous acid (HNO₂), driving cyclization.

Key Steps

  • Ylide Formation : Reaction of 1,2,4-triazolium salts with benzoyl chloride derivatives produces ylides.

  • Electrocyclization : Treatment with piperidine induces ring closure, forming the triazoloisoindole skeleton.

  • Purification : Products are isolated via recrystallization or chromatography.

Research Findings

A study by Academia.edu researchers demonstrated this method’s applicability to synthesize triazolo[5,1-a]isoindoles, highlighting its utility in accessing diverse substituents.

Domino Reactions with Arylglyoxals

Though less direct, domino reactions offer a one-pot strategy for complex heterocycles.

Reaction Pathway

Arylglyoxals react with pyrazol-5-amines to form intermediates that undergo sequential condensation, Michael addition, and cyclization. While primarily used for pyrazolo-fused systems, analogous pathways could inspire triazoloisoindole synthesis.

Limitations and Applications

This method is more suited for pyrazolo derivatives but underscores the potential of multicomponent reactions in heterocycle synthesis.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Range Advantages Challenges
Copper-Catalyzed CycloadditionCuI, DMF, Sodium Azide120–150°C, 12–24 hr70–93%High efficiency, diverse substratesCatalyst cost, side reactions
Sodium Azide-MediatedNaN₃, DMF, Acid/Base25–60°C, 6–24 hr50–80%Scalable, no metal catalystsModerate yields, purification steps
ElectrocyclizationPiperidine, HNO₂ elim.RT, 1–2 hr60–85%Rapid cyclization, few stepsLimited substrate scope

Q & A

Q. How can researchers design multi-step syntheses to avoid intermediate degradation in triazolo-isoindole systems?

  • Methodology : Use in situ quenching (e.g., rapid cooling to 0°C post-reflux) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Process analytical technology (PAT) tools like inline UV-Vis probes monitor degradation in real time. Accelerated stability studies (e.g., 40°C/75% RH) identify degradation-prone steps .

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